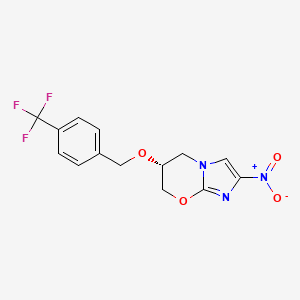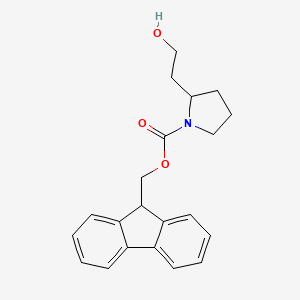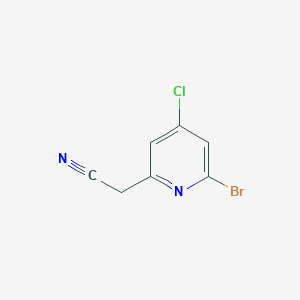![molecular formula C13H23N3O B12950233 1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-18-6](/img/structure/B12950233.png)
1-[2-(Octylamino)-1H-imidazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an octylamino group attached to the imidazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, ammonia, and formaldehyde.
Introduction of the Octylamino Group: The octylamino group is introduced via nucleophilic substitution reactions. This involves reacting the imidazole derivative with octylamine under controlled conditions.
Formation of the Ethanone Group: The ethanone group is introduced through acylation reactions, typically using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of imidazole and octylamine.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole ring structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It can inhibit or activate various biochemical pathways, depending on the target. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Hexylamino)-1H-imidazol-4-yl)ethanone: Similar structure but with a hexyl group instead of an octyl group.
1-(2-(Decylamino)-1H-imidazol-4-yl)ethanone: Similar structure but with a decyl group instead of an octyl group.
1-(2-(Methylamino)-1H-imidazol-4-yl)ethanone: Similar structure but with a methyl group instead of an octyl group.
Uniqueness: 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone is unique due to its specific octylamino group, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and proteins. This makes it particularly useful in applications requiring specific lipid interactions or membrane permeability.
Eigenschaften
CAS-Nummer |
88723-18-6 |
|---|---|
Molekularformel |
C13H23N3O |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
1-[2-(octylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C13H23N3O/c1-3-4-5-6-7-8-9-14-13-15-10-12(16-13)11(2)17/h10H,3-9H2,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
FIAAGNQZRRMOLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=NC=C(N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


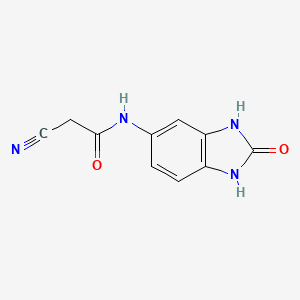
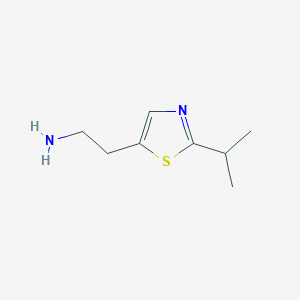
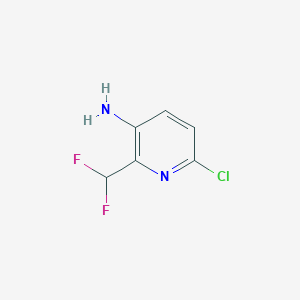
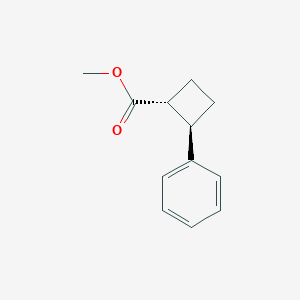
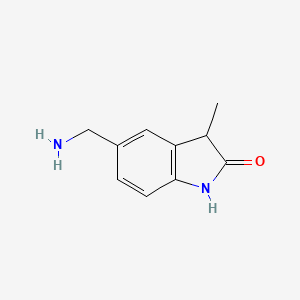
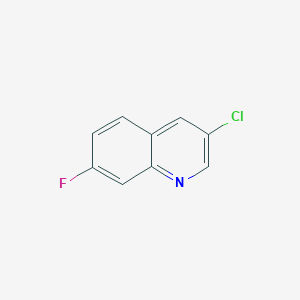
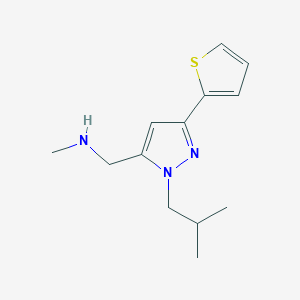
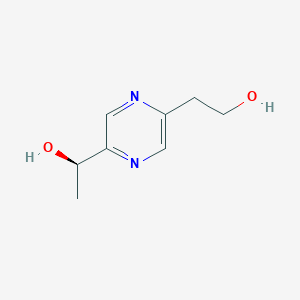
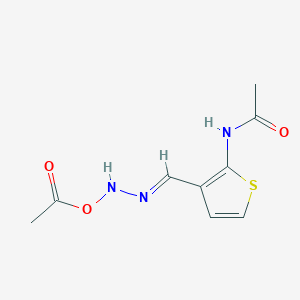
![2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12950217.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(1H-indol-6-yl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12950222.png)
